molecular formula C11H15O4- B12605341 4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate CAS No. 646501-30-6

4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate

Cat. No.: B12605341
CAS No.: 646501-30-6
M. Wt: 211.23 g/mol
InChI Key: GTNMQQHCIQBJAG-UHFFFAOYSA-M
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Description

4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate is an organic compound with a unique structure that includes a methoxycarbonyl group and a terminal alkyne

Preparation Methods

The synthesis of 4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate can be achieved through several routes. One common method involves the reaction of 5,5-dimethylhept-6-ynoic acid with methanol in the presence of a strong acid catalyst to form the ester. Industrial production methods may involve more efficient catalytic processes to ensure high yields and purity.

Chemical Reactions Analysis

4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.

Scientific Research Applications

4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate involves its reactivity with various molecular targets. The alkyne group can undergo cycloaddition reactions, while the methoxycarbonyl group can participate in esterification and hydrolysis reactions. These interactions can affect biological pathways and chemical processes.

Comparison with Similar Compounds

Similar compounds include 4-(Methoxycarbonyl)phenylboronic acid and 4-(Methoxycarbonyl)benzeneboronic acid. Compared to these compounds, 4-(Methoxycarbonyl)-5,5-dimethylhept-6-ynoate has a unique structure that includes a terminal alkyne, making it more reactive in certain types of chemical reactions. This uniqueness allows for a broader range of applications in synthesis and industrial processes.

Properties

CAS No.

646501-30-6

Molecular Formula

C11H15O4-

Molecular Weight

211.23 g/mol

IUPAC Name

4-methoxycarbonyl-5,5-dimethylhept-6-ynoate

InChI

InChI=1S/C11H16O4/c1-5-11(2,3)8(10(14)15-4)6-7-9(12)13/h1,8H,6-7H2,2-4H3,(H,12,13)/p-1

InChI Key

GTNMQQHCIQBJAG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C#C)C(CCC(=O)[O-])C(=O)OC

Origin of Product

United States

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